molecular formula C16H15BrO3 B3102176 Methyl 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoate CAS No. 1415562-50-3

Methyl 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoate

Cat. No.: B3102176
CAS No.: 1415562-50-3
M. Wt: 335.19 g/mol
InChI Key: QDUZSSFLUIOJAQ-UHFFFAOYSA-N
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Description

Methyl 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoate is an ester derivative featuring a central propanoate backbone substituted with a phenyl group and a 5-bromo-2-hydroxyphenyl moiety. The hydroxyl and bromine substituents likely influence its electronic properties, solubility, and reactivity, particularly in hydrogen bonding and electrophilic substitution reactions.

Properties

IUPAC Name

methyl 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3/c1-20-16(19)10-13(11-5-3-2-4-6-11)14-9-12(17)7-8-15(14)18/h2-9,13,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUZSSFLUIOJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001172311
Record name Benzenepropanoic acid, 5-bromo-2-hydroxy-β-phenyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415562-50-3
Record name Benzenepropanoic acid, 5-bromo-2-hydroxy-β-phenyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415562-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 5-bromo-2-hydroxy-β-phenyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoate typically involves the esterification of the corresponding carboxylic acid. One common method includes the reaction of 5-bromo-2-hydroxybenzoic acid with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride, followed by esterification with methanol under acidic conditions . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxybenzoic acid.

    Reduction: Formation of the corresponding alcohol, methyl 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanol.

    Substitution: Formation of derivatives such as 5-amino-2-hydroxyphenyl-3-phenylpropanoate.

Scientific Research Applications

Methyl 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoate involves its interaction with various molecular targets. The hydroxyl and bromine groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(5-Bromo-2-Hydroxyphenyl)-3-Phenylpropanoic Acid

  • Structural Difference : Lacks the methyl ester group, existing as a carboxylic acid.
  • Acidic protons (pKa ~4–5 for similar arylpropanoic acids) may also influence its biological activity .
  • Applications: Carboxylic acid derivatives are often intermediates in drug synthesis (e.g., nonsteroidal anti-inflammatory drugs), whereas esters like the target compound may offer better membrane permeability in prodrug formulations.

Methyl 3-Phenylpropanoate

  • Structural Difference : Simpler structure without bromine or hydroxyl substituents.
  • Properties : The absence of electron-withdrawing groups (bromine, hydroxyl) reduces steric and electronic effects, making it more reactive in nucleophilic acyl substitutions. It is correlated with microbial activity in fermentation studies (e.g., strong associations with P. membranifaciens and C. boidinii) .
  • Applications : Widely used in green chemistry as a substrate for lipase-catalyzed esterification due to its unhindered reactivity .

Methyl 2-Bromo-3-Phenylpropanoate

  • Structural Difference: Bromine is located on the propanoate chain rather than the aromatic ring.
  • Properties: The α-bromine alters the electronic environment of the ester carbonyl, increasing electrophilicity and susceptibility to nucleophilic attack. This positioning may also stabilize enolate intermediates in asymmetric synthesis .

Sulfonamide Derivatives (e.g., Compound 6n)

  • Structural Difference : Features a sulfonamide linker and additional substituents (e.g., pentafluorosulfanyl groups).
  • Properties : The sulfonamide group enhances hydrogen-bonding and electrostatic interactions, improving target binding in enzyme inhibition studies. The pentafluorosulfanyl group increases metabolic stability and lipophilicity .
  • Applications : Investigated as WD repeat-containing protein inhibitors, highlighting the pharmacological relevance of bromo-hydroxyphenyl motifs in drug design.

Indolinone-Containing Derivatives (e.g., Compound 5a)

  • Structural Difference : Replaces the bromo-hydroxyphenyl group with a 3-hydroxy-2-oxoindolin-3-yl moiety.
  • Properties: The indolinone group introduces chirality and hydrogen-bonding sites, enabling asymmetric catalysis or interactions with biological targets (e.g., kinases) .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Key Functional Groups Notable Properties/Applications References
Methyl 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoate 5-Bromo-2-hydroxyphenyl, phenyl Ester, Br, OH Potential drug intermediate; halogenated aromatic scaffold
3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid 5-Bromo-2-hydroxyphenyl, phenyl Carboxylic acid, Br, OH Polar intermediate; possible NSAID precursor
Methyl 3-phenylpropanoate Phenyl Ester Lipase substrate; microbial correlations
Methyl 2-bromo-3-phenylpropanoate α-Bromo, phenyl Ester, Br Chiral synthesis; enolate stabilization
3-((5-Bromo-2-hydroxyphenyl)sulfonamido) acid Sulfonamide, pentafluorosulfanyl Sulfonamide, Br, OH Enzyme inhibition; enhanced lipophilicity

Research Findings and Implications

  • Synthetic Accessibility: Brominated aromatic compounds like the target are often synthesized via radical bromination (NBS/AIBN) or electrophilic substitution, as seen in furanone synthesis . The hydroxyl group may be introduced via demethylation or directed ortho-metalation.
  • Biological Relevance : Bromine and hydroxyl groups enhance binding to biological targets (e.g., enzymes, receptors) through halogen bonding and hydrogen bonding, respectively. Microbial studies suggest ester derivatives influence microbial metabolism, though the target compound’s specific activity remains underexplored .
  • Industrial Applications : Halogenated aromatics are pivotal in agrochemicals, pharmaceuticals, and materials science. The target compound’s ester group may improve compatibility with hydrophobic matrices in polymer or coating applications .

Biological Activity

Methyl 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C17H16BrO3C_{17}H_{16}BrO_3 and a molecular weight of approximately 353.21 g/mol. The compound features a bromo-substituted phenolic moiety, which is significant for its biological interactions.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing brominated phenolic groups have shown effectiveness against a range of pathogens. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

This compound has been evaluated for anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways. This is supported by findings that demonstrate the compound's ability to inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines.

Anti-inflammatory Effects

The compound's anti-inflammatory activity has been linked to its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. In vitro studies have shown that this compound can significantly reduce the levels of these cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as a therapeutic agent in inflammatory diseases.

The proposed mechanisms of action for this compound include:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Cytokine Inhibition : By modulating signaling pathways associated with inflammation, particularly through the NF-kB pathway, the compound can effectively reduce inflammatory responses.
  • Oxidative Stress Induction : Similar compounds have been noted to induce oxidative stress in target cells, leading to apoptosis.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanismReferences
AntimicrobialModerateMembrane disruption
AnticancerHighApoptosis induction
Anti-inflammatorySignificantCytokine inhibition

Case Studies

  • Anticancer Study : A study on breast cancer cell lines demonstrated that this compound reduced cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis mediated by caspase activation.
  • Anti-inflammatory Study : In a recent investigation involving LPS-stimulated THP-1 cells, treatment with the compound resulted in a significant decrease in IL-6 levels (IC50 = 0.85 µM), showcasing its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing Methyl 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoate?

  • Methodology : A multi-step synthesis approach is typically employed, involving bromination of a phenolic precursor followed by esterification. Enzymatic methods using immobilized lipases (e.g., CAL-B) under green chemistry conditions (e.g., aqueous micellar media) can enhance regioselectivity and reduce byproducts . Key steps include:

  • Bromination at the 5-position of 2-hydroxyphenyl precursors.
  • Coupling with phenylpropanoate esters via nucleophilic acyl substitution.
  • Purification using column chromatography or recrystallization.

Q. How can the structural identity and purity of this compound be validated?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL/SHELXS) for single-crystal structure determination, particularly for resolving stereochemistry and confirming the bromine/hydroxyl substitution pattern .
  • Spectroscopic analysis : NMR (¹H/¹³C, COSY, HSQC) to confirm aromatic protons, ester carbonyl signals, and coupling patterns. LC-MS or HRMS for molecular ion verification and purity assessment (>95%) .

Q. What are the primary biological targets or activities associated with this compound?

  • Methodology : Initial screening for COX-2 inhibition or anti-inflammatory activity using in vitro enzymatic assays (e.g., cyclooxygenase inhibition kits). Comparative studies with analogs (e.g., methyl 2-bromo-3-phenylpropanoate) can elucidate structure-activity relationships (SAR) .

Advanced Research Questions

Q. How does the bromo-hydroxyphenyl moiety influence metabolic stability or degradation pathways?

  • Methodology : Investigate enzymatic degradation via 3-phenylpropanoate dioxygenase (EC 1.14.12.19), which oxidizes the phenylpropanoate backbone. Use LC-MS/MS to identify metabolites like cis-dihydroxycyclohexadienyl intermediates and assess persistence in environmental or biological systems .

Q. What computational or experimental approaches are suitable for analyzing steric and electronic effects of the substituents?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density around the bromine and hydroxyl groups.
  • Docking studies : Simulate interactions with biological targets (e.g., COX-2 active site) using AutoDock Vina to predict binding affinity .

Q. How can chiral resolution be achieved if stereoisomers are present during synthesis?

  • Methodology : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) or enzymatic kinetic resolution (e.g., Candida antarctica lipase) to separate enantiomers. Validate enantiopurity via polarimetry or X-ray crystallography of derivatives (e.g., benzamido-hydroxy analogs) .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported biological activity data for this compound?

  • Methodology :

  • Assay standardization : Ensure consistent enzyme sources (e.g., human recombinant COX-2) and buffer conditions across studies.
  • SAR meta-analysis : Compare IC₅₀ values of structurally related compounds (e.g., ethyl 3-oxo-3-(trifluoromethylphenyl)propanoate) to identify outliers due to substituent electronic effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoate
Reactant of Route 2
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Methyl 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoate

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